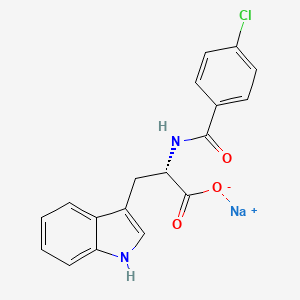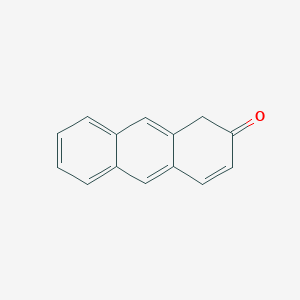
2(1H)-Anthracenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Anthracenone is an organic compound belonging to the class of anthracene derivatives It is characterized by a ketone functional group attached to the anthracene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Anthracenone typically involves the oxidation of anthracene. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes anthracene to this compound under controlled conditions. Another approach involves the use of potassium permanganate (KMnO4) in an alkaline medium, which also yields this compound with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs catalytic oxidation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the oxidation of anthracene in the presence of oxygen. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2(1H)-Anthracenone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of anthraquinone, a compound with significant industrial importance.
Reduction: Reduction of this compound using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) results in the formation of anthracen-2-ol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Major Products:
Oxidation: Anthraquinone.
Reduction: Anthracen-2-ol.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
2(1H)-Anthracenone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving photochemical reactions.
Biology: Research has explored its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Derivatives of this compound are investigated for their antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Anthracenone involves its interaction with molecular targets through its ketone functional group. This interaction can lead to the formation of reactive oxygen species (ROS) when exposed to light, making it useful in photodynamic therapy. The compound’s ability to undergo electrophilic substitution also allows it to interact with various biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Anthracene: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Anthraquinone: Contains two ketone groups, making it more oxidized and chemically distinct from 2(1H)-Anthracenone.
Phenanthrene: A structural isomer of anthracene, but with different chemical properties due to its fused ring system.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly its ability to undergo selective oxidation and reduction reactions. Its ketone functional group also allows for diverse chemical modifications, making it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
108121-79-5 |
|---|---|
Formule moléculaire |
C14H10O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1H-anthracen-2-one |
InChI |
InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-8H,9H2 |
Clé InChI |
WIGJKQWSXRGQBN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C=CC2=CC3=CC=CC=C3C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


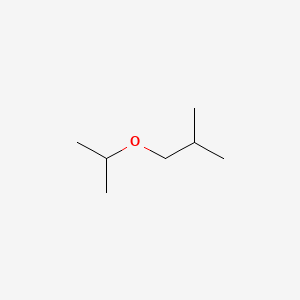
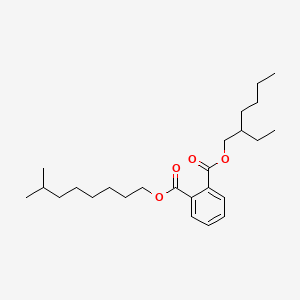
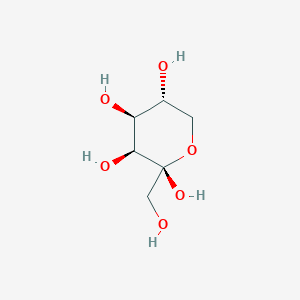
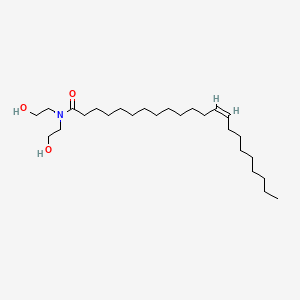
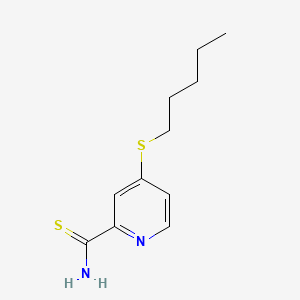
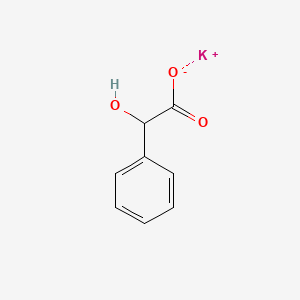


![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
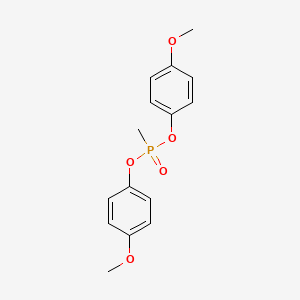


![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
